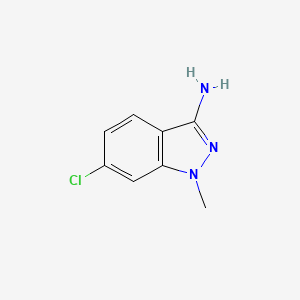

6-Chloro-1-methyl-1H-indazol-3-amine

Description

BenchChem offers high-quality 6-Chloro-1-methyl-1H-indazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1-methyl-1H-indazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNUOUTWILBEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289877 | |

| Record name | 6-Chloro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031927-22-6 | |

| Record name | 6-Chloro-1-methyl-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 6-Chloro-1-methyl-1H-indazol-3-amine, a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the formation of the indazole core via a nucleophilic aromatic substitution and cyclization, followed by a regioselective N-methylation. This document delves into the mechanistic underpinnings of each synthetic step, offering detailed experimental protocols and data presentation to ensure reproducibility and scalability. The insights provided herein are curated for researchers and professionals engaged in the field of synthetic organic chemistry and pharmaceutical development.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a privileged heterocyclic scaffold frequently incorporated into a wide array of biologically active molecules. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with various biological targets. Substituted indazoles have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and anti-viral properties. 6-Chloro-1-methyl-1H-indazol-3-amine, in particular, represents a crucial intermediate for the synthesis of more complex drug candidates, making a reliable and well-understood synthetic route to this compound highly valuable.

This guide will focus on a logical and field-proven synthetic approach, breaking down the synthesis into two primary stages:

-

Part A: Construction of the 6-Chloro-1H-indazol-3-amine Core

-

Part B: Regioselective N-Methylation of the Indazole Ring

Strategic Synthesis Pathway Overview

The overall synthetic strategy for 6-Chloro-1-methyl-1H-indazol-3-amine is depicted below. The pathway initiates with the readily available 4-chloro-2-fluorobenzonitrile and proceeds through the formation of the key intermediate, 6-chloro-1H-indazol-3-amine, which is subsequently methylated to yield the final product.

Caption: Overall synthetic scheme for 6-Chloro-1-methyl-1H-indazol-3-amine.

Part A: Synthesis of 6-Chloro-1H-indazol-3-amine

The initial step involves the construction of the indazole ring system through a nucleophilic aromatic substitution (SNAr) reaction followed by an intramolecular cyclization.

Mechanistic Rationale

The synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine is a well-established and efficient method.[1] The reaction proceeds via a two-step sequence:

-

Nucleophilic Aromatic Substitution (SNAr): Hydrazine, a potent nucleophile, attacks the electron-deficient carbon atom bearing the fluorine atom in 4-chloro-2-fluorobenzonitrile. The fluorine atom is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nature of the nitrile group. This results in the formation of a 2-hydrazinyl-4-chlorobenzonitrile intermediate.

-

Intramolecular Cyclization: The newly introduced hydrazinyl group then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization is typically promoted by heating and results in the formation of the stable 3-aminoindazole ring.

Caption: Mechanistic steps for the formation of the indazole core.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight |

| 4-Chloro-2-fluorobenzonitrile | 60702-69-4 | 155.56 g/mol |

| Hydrazine hydrate (80%) | 7803-57-8 | 50.06 g/mol |

| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 g/mol |

| Ethanol | 64-17-5 | 46.07 g/mol |

| Water | 7732-18-5 | 18.02 g/mol |

Procedure:

-

To a stirred solution of 4-chloro-2-fluorobenzonitrile (1.0 eq.) in N-Methyl-2-pyrrolidone (NMP) (5-10 volumes), add hydrazine hydrate (2.0-3.0 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to afford 6-chloro-1H-indazol-3-amine as a solid.

Expected Yield: 85-95%

Characterization Data for 6-Chloro-1H-indazol-3-amine:

| Property | Value |

| Molecular Formula | C₇H₆ClN₃ |

| Molecular Weight | 167.60 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 198-202 °C |

Part B: Regioselective N-Methylation

The second stage of the synthesis involves the introduction of a methyl group onto the N-1 position of the indazole ring. The regioselectivity of this step is crucial for obtaining the desired product.

Causality Behind Experimental Choices: Controlling Regioselectivity

The alkylation of indazoles can occur at either the N-1 or N-2 position, and the outcome is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, and the solvent.[2][3]

-

Thermodynamic vs. Kinetic Control: Generally, the N-1 alkylated product is the thermodynamically more stable isomer, while the N-2 product is often the kinetically favored one.

-

Steric Hindrance: The substituent at the 3-position can sterically hinder the approach of the alkylating agent to the N-2 position, thereby favoring N-1 alkylation.

-

Electronic Effects: The electronic nature of the substituents on the indazole ring can influence the nucleophilicity of the nitrogen atoms.

-

Base and Solvent: The choice of base and solvent can significantly impact the regioselectivity. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often favors N-1 alkylation.[2]

For the synthesis of 6-Chloro-1-methyl-1H-indazol-3-amine, conditions that favor the formation of the thermodynamically stable N-1 isomer are desirable.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight |

| 6-Chloro-1H-indazol-3-amine | 16889-21-7 | 167.60 g/mol |

| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol |

| Methyl iodide | 74-88-4 | 141.94 g/mol |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol |

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) (10-15 volumes) under an inert atmosphere (e.g., nitrogen or argon), add 6-chloro-1H-indazol-3-amine (1.0 eq.) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

-

Let the reaction warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-Chloro-1-methyl-1H-indazol-3-amine.

Expected Yield: 70-85%

Characterization Data for 6-Chloro-1-methyl-1H-indazol-3-amine:

| Property | Value |

| Molecular Formula | C₈H₈ClN₃ |

| Molecular Weight | 181.62 g/mol |

| Appearance | Solid |

Summary and Outlook

The described two-step synthesis provides a reliable and scalable route to 6-Chloro-1-methyl-1H-indazol-3-amine. The initial formation of the indazole core is a high-yielding and robust reaction. The subsequent N-methylation, while requiring careful control of reaction conditions to ensure high regioselectivity, is achievable with standard laboratory reagents and techniques. This guide provides the necessary details for researchers to successfully synthesize this valuable building block for further applications in drug discovery and development.

References

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

-

Alam, M. J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(48), 30193-30204. [Link]

-

Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 101386. [Link]

Sources

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 6-Chloro-1-methyl-1H-indazol-3-amine

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-1-methyl-1H-indazol-3-amine

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of bioactive molecules, including those with antitumor and anti-inflammatory properties.[1] The 1H-indazole-3-amine moiety, in particular, is an effective hinge-binding fragment for various protein kinases, making it a privileged structure in the design of targeted therapeutics.[1] 6-Chloro-1-methyl-1H-indazol-3-amine (CAS No. 1031927-22-6) is a specific derivative within this class, offering a unique combination of functional groups that modulate its chemical behavior and biological interactions.

This technical guide provides a comprehensive analysis of the core . Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices for characterization, provides validated, step-by-step protocols for determining these properties, and contextualizes their importance for pharmaceutical development.

Molecular Structure and Identity

The precise arrangement of atoms and functional groups in 6-Chloro-1-methyl-1H-indazol-3-amine dictates its entire physicochemical profile. The molecule incorporates a bicyclic indazole core, a chlorine atom at the 6-position, a methyl group on the N1 nitrogen, and an amine group at the 3-position. The chlorine atom significantly influences the molecule's electronics and lipophilicity, while the N1-methylation prevents tautomerization and provides a fixed point for molecular interactions, distinguishing it from its 1H-indazole counterpart.

Compound Identification

| Property | Value | Source |

| IUPAC Name | 6-chloro-1-methyl-1H-indazol-3-amine | - |

| CAS Number | 1031927-22-6 | |

| Molecular Formula | C₈H₈ClN₃ | |

| Molecular Weight | 181.62 g/mol | - |

| InChI Key | DVNUOUTWILBEAP-UHFFFAOYSA-N | |

| Canonical SMILES | CN1C2=C(C=C(C=C2)Cl)C(=N1)N | - |

| Physical Form | Solid |

Workflow for Structural Verification

Confirmation of molecular identity and structure is the foundational step before any further characterization. A multi-technique approach is required for unambiguous validation, ensuring the correct regio- and constitutional isomer is being studied.

Caption: Workflow for unambiguous structural confirmation.

Experimental Protocol: Structural Elucidation by NMR and HRMS

This protocol outlines the definitive confirmation of 6-Chloro-1-methyl-1H-indazol-3-amine's structure.

1.3.1 Objective: To confirm the molecular formula and connectivity of the compound.

1.3.2 Materials:

-

6-Chloro-1-methyl-1H-indazol-3-amine sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

High-resolution mass spectrometer (e.g., TOF or Orbitrap)

1.3.3 Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy [2]

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean NMR tube. Ensure complete dissolution.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Rationale: This experiment identifies the number of distinct proton environments, their integration (ratio), and coupling patterns (neighboring protons). Expect to see distinct signals for the N-methyl group, the aromatic protons, and the amine protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse program).[2]

-

Rationale: This determines the number of unique carbon environments. The chemical shifts will indicate the presence of sp³ (N-methyl) and sp² (aromatic/indazole ring) carbons.

-

-

2D NMR (COSY, HSQC/HMBC):

-

Perform COSY to establish H-H correlations and HSQC/HMBC to correlate protons with their directly attached (HSQC) or long-range (HMBC) carbons.

-

Rationale: These experiments are critical for assembling the molecular fragments and unambiguously confirming the substitution pattern (i.e., the positions of the chloro, methyl, and amino groups).

-

1.3.4 Methodology: High-Resolution Mass Spectrometry (HRMS) [2]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: Infuse the sample into an ESI source in positive ion mode.

-

Analysis:

-

Scan an appropriate mass range (e.g., m/z 100-300).

-

Determine the accurate mass of the protonated molecular ion [M+H]⁺.

-

Rationale: HRMS provides a highly accurate mass measurement (to within 5 ppm). This allows for the calculation of the elemental formula (C₈H₉ClN₃⁺), which serves as a powerful validation of the compound's identity, complementing the connectivity data from NMR.

-

Core Physicochemical Properties

The following properties are critical for predicting a compound's behavior in both chemical and biological systems. They directly impact its suitability for drug development, influencing everything from synthesis and formulation to absorption, distribution, metabolism, and excretion (ADME).

| Physicochemical Property | Measured/Predicted Value | Significance in Drug Development |

| Melting Point (°C) | Data not available | Purity assessment, solid-state stability, formulation design |

| Aqueous Solubility | Data not available | Bioavailability, dissolution rate, formulation options |

| pKa | Data not available | Solubility, absorption, receptor binding, membrane permeability |

| LogP | Data not available (Predicted XlogP for parent: 1.8[3]) | Membrane permeability, protein binding, metabolic stability |

Thermal Properties: Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity and thermal stability.

2.1.1 Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)

-

Causality: DSC is the preferred method over traditional melting point apparatus because it provides more quantitative data, including the onset of melting, the peak melting temperature, and the enthalpy of fusion. It is highly sensitive and requires only a small amount of sample.

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of 6-Chloro-1-methyl-1H-indazol-3-amine into an aluminum DSC pan. Crimp the pan with a lid.

-

Acquisition:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Monitor the heat flow as a function of temperature.

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset or peak of the endothermic event corresponding to melting.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility is a major hurdle in drug development.

2.2.1 Workflow for Thermodynamic Solubility Assay

Caption: Standard workflow for shake-flask solubility determination.

2.2.2 Experimental Protocol: Thermodynamic "Shake-Flask" Solubility

-

Causality: This method is the gold standard as it measures the true equilibrium solubility, providing a thermodynamically stable value essential for preclinical development.

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Incubation: Add an excess amount of solid 6-Chloro-1-methyl-1H-indazol-3-amine to a vial containing the PBS. Ensure solid is present after the incubation period.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to allow the system to reach equilibrium.

-

Separation: Centrifuge the suspension to pellet the excess solid. Carefully remove the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

-

Quantification:

-

Prepare a calibration curve using known concentrations of the compound.

-

Analyze the filtered supernatant using a validated reverse-phase HPLC-UV method.

-

Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. This concentration is the thermodynamic solubility.

-

Ionization Constant (pKa)

The pKa value defines the extent of ionization at a given pH. For 6-Chloro-1-methyl-1H-indazol-3-amine, the primary basic center is the 3-amino group, which will be protonated at low pH. This property governs solubility, absorption across biological membranes, and interaction with target proteins.

2.3.1 Experimental Protocol: pKa Determination by Potentiometric Titration

-

Causality: Potentiometric titration is a robust and direct method for determining pKa. It relies on measuring the change in pH of a solution upon the addition of a titrant, providing a direct measure of the compound's buffering capacity and its ionization constant.

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-10 mM) in an appropriate solvent system (e.g., water or a water/co-solvent mix if solubility is low).

-

Titration:

-

Calibrate a pH electrode.

-

Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

-

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) versus an aqueous (polar) environment, is a key ADME parameter. It is expressed as the logarithm of the partition coefficient (LogP). While a predicted value of 1.8 exists for the unmethylated parent compound, experimental determination is crucial.[3]

2.4.1 Experimental Protocol: LogP Determination by Shake-Flask Method

-

Causality: This classic method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing the most fundamental and widely accepted value for LogP.

-

Phase Preparation: Pre-saturate n-octanol with water and water (or PBS pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Partitioning:

-

Dissolve a known amount of 6-Chloro-1-methyl-1H-indazol-3-amine in the aqueous phase.

-

Add an equal volume of the n-octanol phase.

-

Agitate the mixture for a set period (e.g., 1-2 hours) to allow for partitioning.

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Conclusion

6-Chloro-1-methyl-1H-indazol-3-amine is a well-defined chemical entity with significant potential as a building block in drug discovery. Its physicochemical properties, governed by the interplay of its chloro, methyl, and amino functionalities, are paramount to its application. While some properties can be predicted, this guide emphasizes the necessity of rigorous experimental determination. The protocols detailed herein for structure elucidation, thermal analysis, solubility, pKa, and LogP determination represent a validated framework for generating the high-quality data required to advance a compound through the drug development pipeline. This empirical data is indispensable for building accurate structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately enabling the rational design of safer and more effective medicines.

References

-

PubChem. (n.d.). 6-chloro-1H-indazol-3-amine. Retrieved from [Link]

- Hakmaoui, Y., Rakib, E. M., Gamouh, A., Saadi, M., & El Ammari, L. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.

- Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., ... & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

- Chicha, H., Rakib, E. M., Gamouh, A., Saadi, M., & El Ammari, L. (2015). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide.

-

PubChemLite. (n.d.). 6-chloro-1h-indazol-3-amine (C7H6ClN3). Retrieved from [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazol-3-amine. Retrieved from [Link]

-

American Elements. (n.d.). Indazoles. Retrieved from [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

- Wang, Y., et al. (2023).

- Kouakou, A., et al. (2015). Crystal Structure of 3-Chloro-1-Methyl-5-Nitro-1h-Indazole.

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

SIELC Technologies. (2018). 6-Chloro-1H-indazol-3-amine. Retrieved from [Link]

-

Beijing Xikai Innovation Technology Co., Ltd. (n.d.). 6-Chloro-1H-indazol-3-amine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Methyl-2H-indazol-6-amine. Retrieved from [Link]

-

Chem-Gold. (n.d.). 1-Methyl-1H-indazol-6-amine [74728-65-7] 98%. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-1-methyl-1H-indazol-3-amine (CAS: 1031927-22-6): A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-1-methyl-1H-indazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its fundamental physicochemical properties, propose a robust and rational synthesis pathway, and outline detailed protocols for its analytical characterization. The core of this whitepaper focuses on the compound's critical role as a versatile building block, particularly in the development of targeted therapeutics like kinase inhibitors. By grounding our discussion in established chemical principles and citing contemporary research, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique potential of the indazole scaffold.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has emerged as a cornerstone in the design of modern pharmaceuticals.[1][2] First characterized in the late 19th century, indazoles have evolved from a chemical curiosity to a "privileged scaffold," a molecular framework that demonstrates binding affinity for a wide range of biological targets.[3][4]

The therapeutic versatility of indazole derivatives is extensive, with compounds exhibiting anti-cancer, anti-inflammatory, anti-HIV, and antibacterial properties.[1][3][5] This broad activity stems from the scaffold's unique electronic and steric properties, which allow it to participate in crucial binding interactions, most notably with the hinge region of protein kinases.[6]

The 1H-indazol-3-amine moiety, in particular, is a highly effective hinge-binding fragment.[6] The nitrogen atoms of the pyrazole ring and the 3-amino group can act as both hydrogen bond donors and acceptors, enabling potent and selective inhibition of enzyme activity.

Within this esteemed class of molecules, 6-Chloro-1-methyl-1H-indazol-3-amine represents a strategically functionalized intermediate. Each substituent serves a distinct and critical purpose:

-

The 6-Chloro Group: The presence of a halogen, particularly chlorine, is a common feature in FDA-approved drugs.[7] It modulates the electronic properties of the benzene ring, influences metabolic stability, and can provide an additional vector for specific binding interactions within a target protein.

-

The 1-Methyl Group: N-alkylation of the indazole core is a key strategy to fine-tune physicochemical properties. The methyl group at the N1 position blocks a potential site of metabolism, can enhance cell permeability, and helps to lock the molecule in a specific tautomeric form, which is crucial for consistent biological activity.[1]

-

The 3-Amine Group: This primary amine serves as a versatile chemical handle for further synthetic elaboration, allowing for the construction of more complex drug candidates through amide bond formation, reductive amination, or other coupling reactions.

This guide will now explore the specific attributes of this high-value intermediate in detail.

Physicochemical and Structural Properties

Understanding the fundamental properties of 6-Chloro-1-methyl-1H-indazol-3-amine is the first step toward its effective utilization in a research or development setting.

Caption: Structure of 6-Chloro-1-methyl-1H-indazol-3-amine.

Table 1: Physicochemical Properties of 6-Chloro-1-methyl-1H-indazol-3-amine

| Property | Value | Source |

| CAS Number | 1031927-22-6 | [8] |

| Molecular Formula | C₈H₈ClN₃ | [8] |

| Molecular Weight | 181.62 g/mol | Calculated |

| Appearance | Solid | [8] |

| Purity | ≥98% (Typical) | [8] |

| InChI Key | DVNUOUTWILBEAP-UHFFFAOYSA-N | [8] |

| Storage | 4°C, protect from light | [8] |

Synthesis and Mechanistic Rationale

While multiple routes to substituted indazoles exist, a highly efficient and logical pathway for gram-scale synthesis involves a two-step process: regioselective cyclization followed by N-methylation. This approach leverages commercially available starting materials and employs well-understood, robust reactions.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Causality and Rationale: The synthesis begins with 2,4-dichlorobenzonitrile. The cyano group is an excellent precursor to the 3-aminoindazole core, and the two distinct chlorine atoms allow for a regioselective reaction. The cyclization with hydrazine is a classic and highly effective method for forming the indazole ring from ortho-halo-benzonitriles.[9][10] The chlorine at the 2-position is more activated towards nucleophilic aromatic substitution (SNAr) by hydrazine due to the electron-withdrawing effect of the adjacent cyano group. The subsequent N-methylation is a standard alkylation reaction. Using a base like potassium carbonate provides milder conditions suitable for this substrate.

Step 1: Synthesis of 6-Chloro-1H-indazol-3-amine (Intermediate)

-

To a stirred solution of 2,4-dichlorobenzonitrile (1.0 eq) in N-Methyl-2-pyrrolidone (NMP), add sodium acetate (1.2 eq).

-

Add hydrazine hydrate (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and then with a cold non-polar solvent (e.g., diethyl ether or heptane) to remove impurities.

-

Dry the solid under vacuum to yield 6-chloro-1H-indazol-3-amine as a crude product, which can be used directly in the next step or purified further by recrystallization.

Step 2: Synthesis of 6-Chloro-1-methyl-1H-indazol-3-amine (Final Product)

-

Suspend 6-chloro-1H-indazol-3-amine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous Dimethylformamide (DMF).

-

Add methyl iodide (1.1 eq) dropwise to the suspension at room temperature.

-

Stir the mixture at room temperature for 8-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.

Analytical Characterization and Quality Control

Rigorous analytical characterization is paramount to validate the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of quality control.

Caption: A typical analytical workflow for compound validation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous information about the carbon-hydrogen framework of the molecule, confirming that the synthesis and purification were successful.[11]

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Signals: Look for distinct signals corresponding to the aromatic protons on the benzene ring, a singlet for the N-methyl group (typically around 3.5-4.0 ppm), and a broad singlet for the NH₂ protons. The aromatic protons should exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: Expect 8 distinct carbon signals, including those for the methyl group, the aromatic CH groups, and the quaternary carbons of the indazole core.

-

-

Data Processing: Process the raw data (FID) using a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the molecule, distinguishing it from other potential isomers or impurities.[11]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Method: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

-

Acquisition: Infuse the sample solution into the mass spectrometer. Scan a mass range from m/z 100 to 400.

-

Analysis: The expected exact mass for the [M+H]⁺ ion (C₈H₉ClN₃⁺) is 182.0485. The experimentally determined mass should be within a narrow tolerance (e.g., ± 5 ppm) of this calculated value.

Applications in Drug Discovery: A Kinase Inhibitor Building Block

6-Chloro-1-methyl-1H-indazol-3-amine is not an end-product but a high-value starting point for creating complex, biologically active molecules. Its primary application lies in the synthesis of protein kinase inhibitors for oncology and other therapeutic areas.[1][6]

Mechanism of Action: The indazole-3-amine scaffold mimics the adenine portion of ATP, allowing it to bind competitively in the ATP-binding pocket of kinases. The N1 and N2 atoms of the indazole ring and the 3-amino group form critical hydrogen bonds with the "hinge region" of the kinase, a short sequence of amino acids that connects the N- and C-lobes of the enzyme. This binding mode is a hallmark of many successful kinase inhibitor drugs.[6]

By using the 3-amino group as a synthetic handle, researchers can append other chemical moieties designed to interact with different regions of the ATP pocket, thereby achieving high potency and selectivity for a specific kinase target.

Caption: General binding mode of an indazole-3-amine inhibitor.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety. The following information is based on available safety data for this compound and structurally related molecules.[8][12]

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a lab coat. Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[13]

-

The recommended storage temperature is 4°C.[8]

-

Protect from light to prevent degradation.[8]

Conclusion

6-Chloro-1-methyl-1H-indazol-3-amine is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its strategically placed functional groups provide a robust platform for the synthesis of targeted therapeutics. The combination of the privileged indazole scaffold, the modulating effect of the chloro substituent, and the stabilizing N-methyl group makes it an exceptionally valuable intermediate. This guide has provided the foundational knowledge—from synthesis to application—required for researchers to confidently incorporate this potent building block into their discovery pipelines, accelerating the development of next-generation medicines.

References

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).

- Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate.

- The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628. PubChem.

- 6-chloro-1H-indazol-3-amine CAS#: 16889-21-7. ChemicalBook.

- 6-Chloro-1-methyl-1H-indazol-3-amine | 1031927-22-6. Sigma-Aldrich.

- 1031927-22-6 | CAS DataBase. ChemicalBook.

- 6-Chloro-1-methyl-1H-indazol-3-amine | 1031927-22-6. Benchchem.

- 6-chloro-1h-indazol-3-amine (C7H6ClN3). PubChemLite.

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- SAFETY DATA SHEET. TCI Chemicals.

- Safety Data Sheet: Triethylene glycol monobutylether. Carl ROTH.

- Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. Benchchem.

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Chloro-1-methyl-1H-indazol-3-amine | 1031927-22-6 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

biological activity of 6-Chloro-1-methyl-1H-indazol-3-amine

An In-depth Technical Guide to the Biological Activity of 6-Chloro-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This technical guide focuses on the specific derivative, 6-Chloro-1-methyl-1H-indazol-3-amine, providing a comprehensive overview of its chemical properties and, by extension from closely related analogs, its potential biological activities. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes findings from studies on similar indazole derivatives to offer insights into its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Detailed experimental protocols for evaluating these potential activities are also provided to guide future research endeavors.

Introduction: The Prominence of the Indazole Scaffold

Indazole derivatives have garnered significant attention in drug discovery due to their diverse pharmacological profiles, which include antitumor, anti-inflammatory, antibacterial, and anti-HIV activities. Several FDA-approved small molecule drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[2] The 1H-indazol-3-amine moiety, in particular, is recognized as an effective hinge-binding fragment for kinases, a critical class of enzymes in cellular signaling.[3] The biological activity of indazole derivatives is often modulated by the nature and position of substituents on the indazole ring. This guide will explore the potential implications of the 6-chloro and 1-methyl substitutions on the biological activity of the 3-aminoindazole core.

Chemical and Physical Properties

6-Chloro-1-methyl-1H-indazol-3-amine is a solid organic compound with the molecular formula C8H8ClN3 and a molecular weight of 181.62 g/mol .

| Property | Value | Source |

| CAS Number | 1031927-22-6 | |

| Molecular Formula | C8H8ClN3 | |

| Molecular Weight | 181.62 g/mol | |

| Physical Form | Solid | |

| Purity | Typically >98% | |

| Storage | 4°C, protect from light | |

| InChI Key | DVNUOUTWILBEAP-UHFFFAOYSA-N |

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on analogous indazole derivatives, 6-Chloro-1-methyl-1H-indazol-3-amine is predicted to exhibit a range of biological activities. The following sections delve into these potential applications, drawing parallels from structurally similar compounds.

Anticancer Activity

Indazole derivatives have demonstrated significant potential as anticancer agents, often acting through the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4][5]

3.1.1. Kinase Inhibition:

The 1H-indazol-3-amine scaffold is a known "hinge-binder" for various protein kinases.[3] The amino group at the 3-position can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. Derivatives of 1H-indazol-3-amine have shown inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bcr-Abl, and c-Kit.[2] The 6-chloro substituent on the indazole ring may contribute to favorable interactions within the ATP-binding pocket of target kinases, potentially enhancing potency and selectivity.

Hypothesized Kinase Inhibition Workflow

Caption: A generalized workflow for identifying and characterizing kinase inhibitors.

3.1.2. Induction of Apoptosis and Cell Cycle Arrest:

Studies on indazole derivatives have shown their ability to induce apoptosis in cancer cells.[5][6] For instance, compound '2f' in one study, an indazole derivative, promoted apoptosis in 4T1 breast cancer cells, associated with the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2.[5][6] It also led to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[5][6] It is plausible that 6-Chloro-1-methyl-1H-indazol-3-amine could exert similar pro-apoptotic effects.

Potential Apoptotic Signaling Pathway

Caption: A potential signaling pathway for indazole derivative-induced apoptosis.

Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties.[4][7] This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[4][7] Additionally, some indazoles have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7]

3.2.1. COX Inhibition:

The ability of a compound to inhibit COX enzymes can be readily assessed using commercially available screening kits.[4][7] Given the structural similarities to known anti-inflammatory indazoles, 6-Chloro-1-methyl-1H-indazol-3-amine warrants investigation for its COX inhibitory potential.

Antimicrobial and Antiparasitic Activity

The indazole scaffold is present in compounds with documented antimicrobial and antiparasitic activities.[1][8] Nitroindazole derivatives, for example, have shown promise against various parasites, including Leishmania.[8][9][10] While 6-Chloro-1-methyl-1H-indazol-3-amine lacks a nitro group, the overall electronic properties conferred by the chloro and methylamine substituents may still result in antimicrobial effects.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the potential biological activities of 6-Chloro-1-methyl-1H-indazol-3-amine.

In Vitro Anticancer Activity

4.1.1. Cell Proliferation (MTT) Assay:

This assay is a colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at a density of 1 x 10^6 cells/mL and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with varying concentrations of 6-Chloro-1-methyl-1H-indazol-3-amine (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.[1]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

4.1.2. Apoptosis Detection by Flow Cytometry:

This method quantifies the percentage of apoptotic cells.

-

Cell Treatment: Treat cancer cells with 6-Chloro-1-methyl-1H-indazol-3-amine at concentrations around its IC50 value for 24-48 hours.[3]

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Anti-inflammatory Activity

4.2.1. COX Inhibitor Screening Assay:

This assay measures the inhibition of COX-1 and COX-2 enzymes.

-

Assay Preparation: Utilize a commercial COX inhibitor screening kit.[4] The reaction mixture typically contains the respective COX enzyme (ovine or human recombinant), a heme cofactor, and a fluorometric probe in a reaction buffer.[4]

-

Compound Incubation: Incubate various concentrations of 6-Chloro-1-methyl-1H-indazol-3-amine with the COX enzyme for a specified time.[4]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.[4]

-

Fluorescence Measurement: Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

While direct biological data for 6-Chloro-1-methyl-1H-indazol-3-amine remains to be published, the extensive body of research on structurally related indazole derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The predicted anticancer, anti-inflammatory, and antimicrobial activities, rooted in the well-established pharmacology of the indazole scaffold, make it a compelling candidate for further study. The experimental protocols outlined in this guide offer a clear path for elucidating the biological profile of this compound. Future research should focus on synthesizing and testing 6-Chloro-1-methyl-1H-indazol-3-amine in the described assays to validate these hypotheses and to explore its mechanism of action at a molecular level.

References

- A Comparative Guide to the Biological Activity of Indazole Isomers - Benchchem. (URL: )

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-20). (URL: )

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (URL: [Link])

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing). (URL: )

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - NIH. (2017-10-31). (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

-

6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628 - PubChem. (URL: [Link])

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021-04-27). (URL: [Link])

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023-05-12). (URL: [Link])

-

Full article: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (URL: [Link])

-

Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study - MDPI. (URL: [Link])

-

Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed. (URL: [Link])

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (URL: [Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])

-

6-chloro-1h-indazol-3-amine (C7H6ClN3) - PubChemLite. (URL: [Link])

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - ResearchGate. (2025-12-28). (URL: [Link])

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. (2024-06-07). (URL: [Link])

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed Central. (URL: [Link])

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. (URL: [Link])

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir | ChemRxiv. (URL: [Link])

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. (2021-01-18). (URL: [Link])

Sources

- 1. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Chloro-1-methyl-1H-indazol-3-amine

Abstract: The indazole core is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold for its versatile biological activities. This guide focuses on 6-Chloro-1-methyl-1H-indazol-3-amine, a member of the 3-aminoindazole family. While direct mechanistic studies on this specific molecule are not extensively published, this document synthesizes information from structurally related compounds to propose a primary putative mechanism of action centered on protein kinase inhibition. We will explore the rationale behind this hypothesis, delineate a comprehensive research framework for its validation, and provide detailed experimental protocols for researchers in drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, first described in 1883, has evolved into a critical component in the design of therapeutically relevant small molecules.[1] Its unique structural and electronic properties allow it to serve as an effective bioisostere for other aromatic systems, engaging in a variety of non-covalent interactions with biological macromolecules. The 1H-indazole-3-amine moiety, in particular, has been identified as an effective "hinge-binding" fragment in numerous protein kinase inhibitors.[2] This ability to anchor a molecule within the ATP-binding pocket of kinases has led to the development of successful anti-cancer agents like Linifanib and Entrectinib.[2]

Beyond oncology, indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-leishmanial, and modulation of G-protein coupled receptors (GPCRs).[2][3][4][5][6] This versatility underscores the importance of a systematic approach to elucidating the specific mechanism of action for any new indazole-based compound.

Proposed Mechanism of Action: Protein Kinase Inhibition

Based on the prevalence of the 1H-indazole-3-amine scaffold in known kinase inhibitors, we hypothesize that 6-Chloro-1-methyl-1H-indazol-3-amine primarily functions as a competitive inhibitor of protein kinases. The 3-amino group is predicted to form key hydrogen bonds with the hinge region of the kinase ATP-binding site, while the indazole ring and its substituents can be tailored to achieve selectivity and potency against specific kinases.

The rationale for this hypothesis is supported by several lines of evidence from related compounds:

-

Structural Analogy: Numerous 3-amino-1H-indazol-6-yl-benzamides have been synthesized and shown to be potent inhibitors of kinases such as FLT3, PDGFRα, and Kit, often targeting the "DFG-out" inactive conformation.[7]

-

Hinge-Binding Motif: The 1H-indazole-3-amine structure is a well-established hinge-binding fragment, crucial for the activity of tyrosine kinase inhibitors like Linifanib.[2]

-

Broad Applicability: The indazole core has been successfully incorporated into inhibitors targeting a wide range of kinases, including PDK1, ALK, and VEGFR2.[7]

While kinase inhibition is the primary hypothesis, it is prudent to consider alternative mechanisms observed for the broader indazole class, such as modulation of metabotropic glutamate receptors or anti-inflammatory pathways, should primary kinase screening yield negative results.[3][4]

Visualizing the Proposed Kinase Inhibition

The following diagram illustrates the hypothetical interaction of 6-Chloro-1-methyl-1H-indazol-3-amine with the ATP-binding pocket of a generic protein kinase.

Caption: Putative binding mode of 6-Chloro-1-methyl-1H-indazol-3-amine in a kinase ATP-binding pocket.

Experimental Workflow for Mechanism of Action Validation

A multi-tiered approach is essential to rigorously validate the proposed mechanism of action. The following experimental workflow provides a comprehensive strategy, from initial broad screening to in-depth cellular characterization.

Tier 1: Broad Kinase Panel Screening

The initial step is to perform a broad screen against a panel of recombinant human kinases to identify potential targets.

Protocol: In Vitro Kinase Panel Screen (Radiometric Assay)

-

Compound Preparation: Prepare a 10 mM stock solution of 6-Chloro-1-methyl-1H-indazol-3-amine in 100% DMSO.

-

Assay Plate Preparation: In a 96-well plate, add 2 µL of the compound stock to the appropriate wells for a final concentration of 10 µM in a 100 µL reaction volume. Include vehicle (DMSO) and a known broad-spectrum kinase inhibitor (e.g., Staurosporine) as controls.

-

Kinase Reaction Mixture: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

-

Enzyme and Substrate Addition: Add the specific kinase and its corresponding substrate to the reaction buffer.

-

Initiation of Reaction: Add [γ-³³P]-ATP (specific activity ~500 cpm/pmol) to initiate the kinase reaction.

-

Incubation: Incubate the plate for 2 hours at room temperature.

-

Termination and Scintillation Counting: Stop the reaction by adding 3% phosphoric acid. Harvest the reaction onto a filter plate and wash to remove unincorporated ATP. Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Data Presentation: Kinase Inhibition Profile

| Kinase Family | Target Kinase | % Inhibition at 10 µM |

| Tyrosine Kinase | EGFR | Value |

| VEGFR2 | Value | |

| PDGFRα | Value | |

| FLT3 | Value | |

| Ser/Thr Kinase | CDK2 | Value |

| PKA | Value | |

| AKT1 | Value |

Tier 2: Dose-Response and IC50 Determination

For kinases showing significant inhibition (>50%) in the initial screen, determine the half-maximal inhibitory concentration (IC50).

Protocol: IC50 Determination using a Luminescence-Based Assay

-

Compound Dilution: Prepare a serial dilution of 6-Chloro-1-methyl-1H-indazol-3-amine in DMSO, typically from 100 µM to 1 nM.

-

Assay Setup: Use a commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®). In a 384-well plate, add the kinase, substrate, and ATP to the reaction buffer.

-

Compound Addition: Add the serially diluted compound to the wells.

-

Incubation: Incubate at room temperature for 1 hour.

-

Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. Incubate for 10 minutes and measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular Target Engagement and Pathway Analysis

Confirm that the compound engages its target kinase within a cellular context and modulates downstream signaling.

Protocol: Western Blot Analysis of Phospho-Protein Levels

-

Cell Culture and Treatment: Culture a cell line known to have high activity of the target kinase. Treat the cells with varying concentrations of 6-Chloro-1-methyl-1H-indazol-3-amine for a specified time (e.g., 2 hours).

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase's substrate and the total protein as a loading control.

-

Detection and Analysis: Use a chemiluminescent substrate and image the blot. Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Visualizing the Experimental Workflow

Caption: A tiered experimental workflow for validating the kinase inhibitor mechanism of action.

Conclusion

While the precise mechanism of action for 6-Chloro-1-methyl-1H-indazol-3-amine requires empirical validation, the existing body of literature on the 1H-indazole-3-amine scaffold provides a strong foundation for the hypothesis of protein kinase inhibition. The experimental framework outlined in this guide offers a systematic and robust approach for researchers to investigate this hypothesis, determine the specific kinase targets, and elucidate the cellular consequences of target engagement. Successful execution of these studies will be pivotal in understanding the therapeutic potential of this and related molecules.

References

-

PubChem. 6-chloro-1H-indazol-3-amine. [Link]

-

Norman, R. A. et al. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Med. Chem. Lett.3 , 709–713 (2012). [Link]

-

Li, X. et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules28 , 3948 (2023). [Link]

-

Broussy, S. et al. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. J. Enzyme Inhib. Med. Chem.36 , 2210–2222 (2021). [Link]

-

Weaver, C. D. et al. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorg. Med. Chem. Lett.28 , 2641–2646 (2018). [Link]

-

Sathyanarayana, S. et al. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. J. Clin. Diagn. Res.9 , FF01-4 (2015). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 6-Chloro-1-methyl-1H-indazol-3-amine: A Privileged Scaffold in Kinase Inhibition

Abstract

The 1H-indazol-3-amine scaffold is a cornerstone in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors. This guide focuses on the structural analogs of a key exemplar, 6-Chloro-1-methyl-1H-indazol-3-amine, providing an in-depth analysis for researchers, scientists, and drug development professionals. We will deconstruct the molecule to understand the strategic importance of each substituent, explore synthetic methodologies, and elucidate the structure-activity relationships (SAR) that govern its biological activity. This document moves beyond a simple recitation of facts, offering insights into the causal relationships behind synthetic choices and analog design, grounded in the principles of kinase biology and medicinal chemistry.

Introduction: The 3-Aminoindazole Scaffold in Oncology

The indazole nucleus, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in drug discovery.[1] Its derivatives exhibit a wide array of pharmacological activities, but it is their role as protein kinase inhibitors that has garnered the most significant attention.[2] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 3-aminoindazole moiety has proven to be an exceptionally effective "hinge-binder," forming key hydrogen bond interactions with the backbone of the kinase ATP-binding site, a feature essential for potent inhibition.[3]

Our core molecule, 6-Chloro-1-methyl-1H-indazol-3-amine, serves as an excellent template for exploring the nuanced SAR of this scaffold. The substituents at the C6, N1, and C3 positions are not arbitrary; they are strategically placed to modulate potency, selectivity, and pharmacokinetic properties. This guide will dissect the molecule, position by position, to provide a comprehensive understanding of how structural modifications translate into functional outcomes.

The Biological Target Landscape: Protein Kinases and Downstream Signaling

Analogs of the 6-Chloro-1-methyl-1H-indazol-3-amine scaffold have shown potent inhibitory activity against a range of therapeutically relevant protein kinases, including Receptor Tyrosine Kinases (RTKs) like FLT3, PDGFRα, and c-Met, as well as non-receptor tyrosine kinases such as Src and Abl.[4][5][6] These kinases are often upstream activators of critical cell proliferation and survival pathways, most notably the Ras-Raf-MEK-ERK (MAPK) pathway.[7][8] Inhibition of the upstream kinase dampens the entire downstream signaling cascade, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

The MAPK/ERK Signaling Pathway

The diagram below illustrates a simplified representation of the MAPK/ERK signaling cascade, a common downstream pathway affected by 3-aminoindazole-based kinase inhibitors.

Caption: The Ras-Raf-MEK-ERK signaling cascade.

Synthesis of the 3-Aminoindazole Core

The construction of the 3-aminoindazole scaffold is a well-established process in medicinal chemistry. The most prevalent and robust method begins with an ortho-halo benzonitrile, typically a 2-fluorobenzonitrile, which undergoes a condensation reaction with hydrazine.[9] This method is efficient and tolerates a wide range of substituents on the benzene ring, making it ideal for generating diverse analog libraries.

Protocol 1: General Synthesis of 6-Chloro-1H-indazol-3-amine

This protocol provides a representative, step-by-step methodology for the synthesis of the core scaffold.

Step 1: Cyclization of 4-Chloro-2-fluorobenzonitrile

-

To a solution of 4-chloro-2-fluorobenzonitrile (1.0 eq) in n-butanol (5-10 mL per gram of nitrile), add hydrazine monohydrate (5.0-10.0 eq).

-

Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature. A precipitate will form.

-

Add water to the mixture to further precipitate the product and break up the solid.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a non-polar solvent like hexanes to remove impurities.

-

Dry the resulting solid under vacuum to yield 6-chloro-1H-indazol-3-amine as a solid. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.

Step 2: N1-Methylation

The regioselective alkylation of the indazole ring can be challenging, as reaction can occur at either the N1 or N2 position. Conditions must be carefully chosen to favor the desired N1 isomer. Using a strong base in a polar aprotic solvent often favors N1 alkylation.

-

Suspend 6-chloro-1H-indazol-3-amine (1.0 eq) in a suitable polar aprotic solvent such as DMF or THF.

-

Cool the suspension in an ice bath (0 °C) and add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise.

-

Allow the mixture to stir at 0 °C for 30-60 minutes.

-

Add the alkylating agent, iodomethane (CH₃I, 1.2 eq), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to separate the desired N1-methyl isomer from the N2-methyl byproduct and any unreacted starting material, yielding 6-Chloro-1-methyl-1H-indazol-3-amine.

Structure-Activity Relationship (SAR) Analysis

The following sections explore the impact of structural modifications at each key position of the parent scaffold.

The C6-Position: Modulating Potency and Selectivity

The C6 position is a critical vector for modifying the compound's properties. The electron-withdrawing nature of the chloro group can influence the electronics of the entire ring system, impacting both target binding and metabolic stability.

-

Rationale for the Chloro Group: The chlorine atom is a lipophilic, electron-withdrawing group. Its presence can enhance binding affinity through favorable hydrophobic interactions within the ATP pocket and can also block a potential site of metabolism (C-H oxidation), thereby improving the pharmacokinetic profile.[10]

-

Analog Exploration: Studies on various indazole series have shown that this position is amenable to a range of substituents.

-

Other Halogens: Replacing chlorine with fluorine can sometimes improve metabolic stability and cell permeability. Bromine can also be used to increase lipophilicity.

-

Small Alkyl/Alkoxy Groups: Small groups are generally well-tolerated. For instance, a C6-methyl group has been shown to be compatible with potent kinase inhibition.[3]

-

Aryl and Heteroaryl Groups: Introduction of larger aryl or heteroaryl groups at C6 via cross-coupling reactions (e.g., Suzuki coupling) is a common strategy to extend the molecule into solvent-exposed regions of the kinase active site, allowing for the modulation of selectivity and the introduction of solubility-enhancing groups.[4] One study on Chek1 inhibitors demonstrated that introducing amides and heteroaryl groups at C6 provided significant potency.[10]

-

| Compound ID | C6-Substituent (R¹) | C3-Substituent (R²) | N1-Substituent (R³) | Target Kinase | IC₅₀ (nM) | Reference |

| Parent | -Cl | -NH₂ | -CH₃ | (Hypothetical) | - | - |

| Analog 1A | -F | -NH₂ | -CH₃ | FGFR1 | < 4.1 | [3] |

| Analog 1B | -OCH₃ | -NH₂ | -CH₃ | HPK1 | 89 | [11] |

| Analog 1C | -Phenyl | -NH-CO-Cyclopropyl | -H | FLT3 | 11 | [4] |

| Analog 1D | -Pyridyl | -NH₂ | Phenyl-piperazine | HPK1 | 101 | [11] |

Table 1: Representative SAR data for modifications at the C6-position.

The N1-Position: Impact on Hinge Binding and Physicochemical Properties

The N1 substituent does not directly participate in the canonical hinge-binding hydrogen bonds formed by the 3-amino group. However, it plays a crucial role in orienting the scaffold within the ATP pocket and can be modified to improve physicochemical properties.

-

Rationale for the Methyl Group: The N1-methyl group is a small, lipophilic substituent. Its primary role is to cap the N1 position, preventing the formation of an alternative hydrogen bond donor which could lead to undesired off-target activities or poor pharmacokinetic properties. X-ray crystallography studies have shown the N1-methyl group pointing towards the loop between β-strand 3 and α-helix C of some kinases, where there is limited space for larger substituents.[12]

-

Analog Exploration:

-

Larger Alkyl Groups: Replacing the methyl group with larger alkyl chains can increase lipophilicity but may also introduce steric clashes, depending on the topology of the target kinase.

-

Benzyl and Substituted Benzyl Groups: These groups can be used to probe for additional interactions in the active site. A study on CCR4 antagonists found that N1 meta-substituted benzyl groups were the most potent.[11]

-

Groups with Basic Amines: Introducing moieties like piperidine or piperazine can significantly enhance aqueous solubility, a critical parameter for oral bioavailability. These basic centers can be protonated at physiological pH, forming favorable salt-bridge interactions.[11]

-

The C3-Amine: The Critical Hinge-Binding Anchor

The 3-amino group is arguably the most critical pharmacophoric element of the scaffold. It typically forms two hydrogen bonds with the kinase hinge region (one as a donor from the N-H and one as an acceptor to the pyrazole nitrogen), effectively anchoring the inhibitor in the ATP-binding site.

-

Rationale for the Primary Amine: The unsubstituted primary amine (-NH₂) provides the optimal geometry for forming the bidentate hydrogen bond interaction with the kinase hinge.

-

Analog Exploration: While the primary amine is often optimal, its modification can be a powerful tool for modulating activity and selectivity.

-

Acylation: Converting the amine to an amide (e.g., acetamide, benzamide) changes its hydrogen bonding properties (it retains one H-bond donor). This is a common strategy used in many approved kinase inhibitors.[4] The acyl group can be used to pick up additional interactions or to fine-tune the molecule's electronic properties.

-

Sulfonamides: Formation of a sulfonamide at the C3-amino position has been successfully employed, for example, in the development of CCR4 antagonists.[11]

-

Alkylation: N-alkylation of the 3-amino group (e.g., to -NHCH₃) is generally detrimental to hinge binding, as it removes one of the key hydrogen bond donors. However, in some cases, this loss can be compensated for by other interactions.

-

| Compound ID | C6-Substituent (R¹) | C3-Substituent (R²) | N1-Substituent (R³) | Target Kinase | IC₅₀ (nM) | Reference |

| Analog 2A | -Br | -NH₂ | -H | FLT3 | 17 | [4] |

| Analog 2B | -Br | -NH-CO-CH₃ | -H | FLT3 | 7 | [4] |

| Analog 2C | -Br | -NH-CH₃ | -H | FLT3 | 6 | [4] |

| Analog 2D | -OCH₃ | -NH-SO₂-Thiophene | Benzyl-amide | CCR4 | 0.3 | [11] |

Table 2: Representative SAR data for modifications at the C3-amino position.

Bioisosteric Replacements: Moving Beyond the Indazole Core

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy in drug design.[13] It can be used to overcome challenges related to metabolism, toxicity, or intellectual property.

-

Core Scaffold Hopping: The 3-aminoindazole scaffold can be replaced by other hinge-binding heterocycles. The goal is to maintain the crucial hydrogen bonding pattern with the kinase hinge.

-

Aminopyrazoles: The 3-aminopyrazole is a well-known bioisostere for the 3-aminoindazole.[14]

-

Aminoimidazoles: The 4-aminoimidazole moiety has also been shown to be an effective replacement.[14]

-